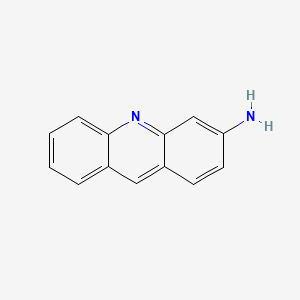

acridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

acridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKERHPOQWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206819 | |

| Record name | 3-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-29-3 | |

| Record name | 3-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T83GY5877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Acridin 3 Amine

Classical Synthetic Routes to the Acridine (B1665455) Nucleus

Traditional methods for synthesizing the acridine core often require robust reaction conditions, including high temperatures and strong acids, and serve as the foundational basis for acridine chemistry. chemistryviews.orgnih.gov

Ullmann Condensation and its Variants for Acridone (B373769) Precursors

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acids, which are key intermediates for producing acridones—the oxidized form of acridines at the 9-position. ijddr.in The classical approach involves the copper-catalyzed reaction between an o-halobenzoic acid (like 2-chlorobenzoic acid or 2-bromobenzoic acid) and an aniline (B41778) derivative. rsc.org The resulting N-phenylanthranilic acid is then subjected to cyclization, typically using strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield the acridone scaffold. ijddr.inrsc.org

The synthesis of 1-nitro-9-phenoxyacridine, for instance, begins with an Ullmann condensation of the potassium salt of o-chlorobenzoic acid and m-nitroaniline in the presence of copper to form N-(3'-nitrophenyl)anthranilic acid. mostwiedzy.pl This intermediate is subsequently cyclized. Similarly, acridone derivatives have been prepared by reacting 2-bromobenzoic acid with various anilines using copper and potassium carbonate, followed by cyclization with PPA. rsc.org Microwave irradiation has been explored to accelerate the Ullmann condensation, allowing for the synthesis of N-phenylanthranilic acid derivatives in dry media with significantly reduced reaction times. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| o-Chlorobenzoic acid | m-Nitroaniline | Cu | N-(3'-nitrophenyl)anthranilic acid | mostwiedzy.pl |

| 2-Bromobenzoic acid | Aniline derivatives | K₂CO₃, Cu | 2-Arylamino benzoic acids | rsc.org |

| 2-Chlorobenzoic acid | Aniline | K₂CO₃, CuSO₄ (anhydrous), Microwave | N-phenylanthranilic acid | researchgate.net |

| 2-Chlorobenzoic acid | 5-Chloro-2-nitroaniline | Cu | N-(5-chloro-2-nitrophenyl)anthranilic acid | mostwiedzy.pl |

This table presents examples of Ullmann condensation reactions used to form precursors for acridone synthesis.

Bernthsen Synthesis and Modifications for 9-Substituted Acridines

The Bernthsen acridine synthesis, first reported in 1884, is a direct method for producing 9-substituted acridines. wikipedia.orgumn.edu The reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgumn.edu The nature of the carboxylic acid determines the substituent at the 9-position of the acridine ring. umn.edu

While effective, the classical Bernthsen synthesis often suffers from low yields and harsh conditions. umn.edu A significant improvement was the use of polyphosphoric acid (PPA) as both a solvent and catalyst, which allows the reaction to proceed at lower temperatures, although sometimes with reduced yields. wikipedia.orgumn.edu More recent modifications have employed microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in solventless conditions, leading to improved yields and shorter reaction times. researchgate.net

| Diarylamine | Carboxylic Acid/Anhydride | Catalyst/Conditions | Product Type | Reference |

| Diphenylamine | Benzoic acid | ZnCl₂, high temp. | 9-Phenylacridine | umn.edu |

| Diphenylamine | Various carboxylic acids | ZnCl₂ | 9-Substituted acridines | wikipedia.orgyoutube.com |

| Diphenylamine | Various carboxylic acids | Polyphosphoric acid (PPA) | 9-Substituted acridines | umn.edu |

| Diphenylamine | Various carboxylic acids | p-TSA, microwave | 9-Substituted acridines | researchgate.net |

This table illustrates the versatility of the Bernthsen synthesis and its modifications for preparing 9-substituted acridines.

Friedlander Synthesis for Specific Acridine Architectures

The Friedländer synthesis provides another route to the acridine skeleton, typically involving the condensation of an aromatic 2-amino-substituted carbonyl compound with a molecule containing a reactive α-methylene group. researchgate.net For acridine synthesis, a common variation involves treating a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures (e.g., 120 °C) to produce 9-methylacridine. pharmaguideline.commdpi.com This method is particularly useful for creating specific substitution patterns on the acridine core that may be difficult to achieve through other classical routes. A new Friedländer synthon, 4-aminoacridine-3-carbaldehyde, has been developed from 3-methylacridine, which can be condensed with various acetylaromatics to construct more complex fused systems like 2-arylpyrido[3,2-c]acridines. clockss.org

Advanced Synthetic Approaches for Acridin-3-amine and its Analogues

Modern synthetic chemistry offers more efficient, modular, and environmentally benign methods for constructing and functionalizing the acridine nucleus. sioc-journal.cn These advanced strategies often rely on catalysis to achieve high selectivity and functional group tolerance under milder conditions than their classical counterparts. nih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for modifying the acridine ring, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic pathways. rsc.orgthieme-connect.com This approach allows for the direct introduction of substituents, including amino groups, onto the acridine core. For example, a direct C-H amination of arenes using an acridinium (B8443388) photoredox catalyst has been developed, enabling the formation of C-N bonds with a wide variety of primary amines under aerobic conditions. nih.gov This method is applicable to electron-rich aromatics and heteroaromatics. nih.gov The presence of an amino group at the 3-position of the acridine ring has been shown to dramatically enhance the reactivity of the 4-position towards electrophiles, facilitating regioselective functionalization. thieme-connect.com Research has also demonstrated that new amine derivatives of acridine can be synthesized using direct C-H functionalization methodologies. medjrf.com

Photocatalytic and Metal-Catalyzed Coupling Reactions

Photocatalysis and metal-catalyzed cross-coupling reactions represent the cutting edge of acridine synthesis, offering modular and efficient routes to a wide range of derivatives. chemistryviews.orgnih.gov

Photocatalytic Reactions: Acridinium salts themselves are potent photocatalysts, and their unique excited-state properties have been harnessed for synthetic applications. chemistryviews.org A novel method integrates the photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation to construct diverse acridine derivatives in a one-pot, aerobic reaction with arylboronic acids. chemistryviews.orgnih.gov This strategy simplifies the synthesis of unsymmetrical and polysubstituted acridines. chemistryviews.org Furthermore, acridinium photocatalysts can be used to achieve the direct C-H amination of arenes and facilitate the synthesis of other functionalized acridiniums through late-stage C-H alkylation. nih.govchinesechemsoc.org

Metal-Catalyzed Coupling Reactions: Transition metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of complex heterocyclic systems. researchgate.net

Rhodium(III)-catalysis has been used to prepare acridines through a cascade of C-H amination, intramolecular electrophilic aromatic substitution, and aromatization, starting from aromatic azides. nih.gov

Palladium-catalysis enables the synthesis of 9-substituted acridines via the addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com A palladium-catalyzed cascade involving C=C double bond formation and C–N cross-coupling provides a route to functionalized acridines from o-dihalobenzenes and N-tosylhydrazones. researchgate.net

Copper-catalysis is fundamental not only to the classical Ullmann reaction but also to modern coupling strategies. A copper-catalyzed three-component coupling (A³) of an aldehyde, alkyne, and amine is a versatile method for producing propargylamines, which are valuable precursors in organic synthesis. mdpi.comencyclopedia.pubmdpi.com Copper(I) bromide has also been used to catalyze the oxidative Povarov reaction of N-aryl amines, enabling the rapid construction of polycyclic amines through dual C(sp³)–H and C(sp²)–H functionalization. acs.org

| Catalytic System | Reactants | Reaction Type | Product | Reference |

| Acridinium Photocatalyst | Arene, Primary Amine | Direct C-H Amination | N-Aryl Amine | nih.gov |

| Photo-excitation / Copper | o-Alkyl Nitroarene, Arylboronic Acid | Cascade Annulation | Acridine Derivative | chemistryviews.orgnih.gov |

| Rhodium(III) | Imine, Aromatic Azide (B81097) | C-H Amination/Cyclization | Acridine | nih.gov |

| Palladium(0) | bis(2-bromophenyl)amine, Terminal Alkyne | Alkyne Addition/Cyclization | 9-Substituted Acridine | mdpi.com |

| Copper(I) | N-Aryl Amine, Dienophile | Oxidative Povarov Reaction | Polycyclic Amine | acs.org |

This table summarizes advanced catalytic methods used in the synthesis of acridines and related structures.

Systematic Derivatization Strategies of this compound

The strategic derivatization of this compound is a key approach to developing novel compounds with tailored properties. These strategies involve modifications at both the acridine ring system and the exocyclic amino group.

Synthesis of Substituted this compound Analogues

The synthesis of the acridine scaffold can be achieved through various methods, including the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with carboxylic acids using zinc chloride. wikipedia.org Modifications to the acridine core of this compound can be introduced either by using appropriately substituted starting materials in the initial synthesis or by direct chemical reactions on the pre-formed acridine ring.

One common approach to obtain substituted this compound is through the reduction of a corresponding nitroacridine. For instance, 3-nitroacridine (B3047595) can be synthesized by the nitration of acridine. A modified protocol using fuming nitric acid at low temperatures (0–5°C) can yield 3-nitroacridine with a 72% yield. The subsequent reduction of the nitro group to an amine is often accomplished using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid, which provides the desired 3-aminoacridine in high yield (97%).

Further regioselective modifications can be challenging but are achievable. For example, the synthesis of substituted N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been reported, highlighting the possibility of introducing various substituents onto the acridine ring system. rsc.orgresearchgate.net

The exocyclic amino group at the 3-position of this compound is a prime site for derivatization. This amino group can undergo various reactions to introduce a wide range of substituents, thereby altering the molecule's properties.

One common strategy is N-alkylation, where an alkyl group is introduced onto the amine. Another approach involves the formation of amides, sulfonamides, or other functional groups through reactions with corresponding acyl chlorides or sulfonyl chlorides. For instance, N-acylated derivatives can be prepared by reacting the amine with an appropriate acylating agent. google.com The reactivity of the exocyclic amine allows for the synthesis of a diverse library of N-substituted this compound analogues. The nature of the substituent on the exocyclic nitrogen can influence the tautomeric equilibrium between the amino and imino forms of the acridine derivative. researcher.lifeacs.org

Regioselective Modifications at the Acridine Core

Development of Hybrid this compound Structures

Hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties have been developed to enhance biological activity and overcome challenges like drug resistance. mdpi.comnih.gov

Amide bond formation is a widely used strategy to create hybrid molecules. This compound can be conjugated with various molecules, including peptides and other heterocyclic systems, through an amide linkage. researchgate.netgoogle.com For example, new amide derivatives of 3-H-imidazo[4,5-a]acridines have been synthesized and characterized. ijcce.ac.ir The synthesis of these conjugates often involves the reaction of the amino group of this compound with a carboxylic acid or its activated derivative. Solid-phase synthesis techniques have also been employed for the preparation of acridine-peptide conjugates. google.comnih.gov

Table 1: Examples of Amide-Based Acridine Conjugates

| Compound Name | Synthetic Precursor | Conjugated Moiety | Reference |

|---|---|---|---|

| N-(2-(1,3-Dimethylthioureido)ethyl)acridine-4-carboxamide | N-(2-(methylamino)ethyl)acridine-4-carboxamide | 1,3-Dimethylthiourea | nih.gov |

| 3,6-Bis-tetrapeptide acridine conjugates | 3,6-bis-sarcosine acridine | Tetrapeptides | researchgate.net |

| 4-(Acridin-9-ylamino)-N-(l-amino-5-guanidino-l-oxopentan-2-yl)-3-nitrobenzamide | 9-Aminoacridine (B1665356) | Arginine derivative | google.com |

| Amide derivatives of 3-H-imidazolo[4,5-a]acridines | 3H-imidazo[4,5-a]acridines | Various amides | ijcce.ac.ir |

Thiosemicarbazone and thiourea (B124793) derivatives of acridine have garnered significant attention due to their diverse biological activities. mdpi.comnih.govmdpi.commdpi.com

Thiosemicarbazone Derivatives: These are typically synthesized by the condensation of an acridine aldehyde or ketone with a thiosemicarbazide (B42300). For example, (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives have been synthesized from 9-acridinaldehyde and various substituted thiosemicarbazides. nih.gov The synthesis of the thiosemicarbazide intermediates often involves the reaction of an aryl isothiocyanate with hydrazine hydrate. nih.gov

Thiourea Derivatives: Thiourea derivatives of acridine can be prepared by reacting an aminoacridine with an appropriate isothiocyanate. nih.govijcps.org For instance, 1-acridin-9-yl-3-aryl-thioureas have been synthesized by the condensation of 9-aminoacridine hydrochloride with N-aryl-isothiocyanates. ijcps.org Another approach involves the reaction of a secondary amino group on a substituted acridine with an isothiocyanate, as demonstrated in the synthesis of N-(2-(1,3-Dimethylthioureido)ethyl)acridine-4-carboxamide. nih.gov The synthesis of acridinyl aroyl thiourea derivatives has also been reported, where an acridinyl isothiocyanate is condensed with aryl hydrazides. mdpi.comnih.gov

Table 2: Examples of Acridine-Thiosemicarbazone/Thiourea Derivatives

| Derivative Type | Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|

| Acridine-Thiosemicarbazone | Condensation | 9-Acridinaldehyde, Thiosemicarbazides | nih.govmdpi.com |

| Acridine-Thiourea | Condensation | 9-Aminoacridine, N-Aryl-isothiocyanates | ijcps.org |

| Acridine-Thiourea | Reaction with isothiocyanate | N-(2-(methylamino)ethyl)acridine-4-carboxamide, Methylisothiocyanate | nih.gov |

| Acridinyl Aroyl Thiourea | Condensation | Acridinyl isothiocyanate, Aryl hydrazides | mdpi.comnih.gov |

Heterocyclic Fused Systems (e.g., Triazole, Oxadiazole, Thiazole)

The fusion of heterocyclic rings, such as triazoles, oxadiazoles, and thiazoles, onto the acridine framework has been a significant area of research to generate novel polycyclic compounds. These synthetic strategies often involve multi-step reactions, beginning with a functionalized acridine or acridone precursor.

Triazole-Fused Acridines: A common approach to synthesize acridine-triazole hybrids involves the use of click chemistry. For instance, a novel series of fused acridine derivatives containing a 1,2,4-triazole (B32235) ring has been synthesized. researchgate.net The synthetic pathway typically starts from an acridone derivative, which is propargylated to introduce an alkyne group. This is followed by a copper-catalyzed 1,3-dipolar cycloaddition reaction with an appropriate azide to form the 1,2,3-triazole ring fused to the acridine system. researchgate.net Another strategy involves the heterocyclization of a key intermediate, such as 4-(acridin-9-yl)-1-(1,2,3,4-tetrahydroacridin-9-ylcarbonyl)thiosemicarbazide, to yield acridine moieties incorporated with a 1,2,4-triazole ring. eurjchem.com

Oxadiazole-Fused Acridines: The synthesis of acridine-oxadiazole hybrids often begins with acridone, which is first converted into an acid hydrazide. This intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reacting the acridone hydrazide with carbon disulfide in the presence of a base yields a mercapto-oxadiazole derivative. nanobioletters.com Alternatively, condensation with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can produce 2,5-disubstituted 1,3,4-oxadiazole derivatives fused to the acridine core. researchgate.net Research has also demonstrated the synthesis of acridone-based 1,2,4-oxadiazoles, starting from the Ullmann condensation to create 2-arylamino benzoic acids, which are then cyclized to acridones. rsc.org

Thiazole-Fused Acridines: The synthesis of acridine-thiazole derivatives can be achieved through various routes. One method involves the reaction of an acridin-9-yl isothiocyanate with an appropriate amine to form a thiourea derivative. This intermediate can then undergo cyclization with α-haloketones or other suitable reagents to construct the thiazole (B1198619) ring. nih.gov Another approach utilizes a key thiosemicarbazide intermediate derived from acridine, which is then heterocyclized to form the thiazole ring system. eurjchem.com A multi-component condensation reaction involving dimedone, an aromatic aldehyde, and a 5-aryl-1,3,4-thiadiazol-2-amine can also yield acridine derivatives containing a thiadiazole moiety, a close relative of thiazole. nih.gov

Conjugation with Other Pharmacophores (e.g., Quinoline (B57606), Thiophene)

The conjugation of this compound with other pharmacologically active moieties like quinoline and thiophene (B33073) has been explored to develop hybrid molecules with potentially enhanced properties. These syntheses typically involve creating a linker between the two heterocyclic systems.

Quinoline-Acridine Hybrids: The synthesis of quinoline-acridine hybrids has been reported through methods that covalently link the two scaffolds. researchgate.netptfarm.pl One described approach involves linking the acridine and quinoline moieties via a functionalized alkyldiamine chain, such as one functionalized with piperazine. researchgate.net Another strategy employs diamine linkers like p-phenylenediamine (B122844) or m-phenylenediamine (B132917) to connect the two heterocyclic rings. researchgate.net The synthesis generally involves the reaction of a suitably substituted aminoquinoline with a reactive acridine derivative, such as 9-chloroacridine, to form the final hybrid molecule.

Thiophene-Acridine Hybrids: Hybrid compounds incorporating both thiophene and acridine have been synthesized. researchgate.net A reported synthesis involves the reaction between a 2-amino-cycloalkyl[b]thiophene derivative and a reactive acridine, such as 6,9-dichloro-2-methoxyacridine. This results in a hybrid molecule where the amino group of the thiophene derivative displaces a chlorine atom on the acridine ring, forming a covalent bond between the two pharmacophores. researchgate.net The starting 2-amino-cycloalkyl[b]thiophene can be prepared through the Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur.

Synthesis of this compound Metal Complexes (e.g., Platinum, Gold)

The acridine scaffold, including this compound derivatives, serves as an effective ligand for the coordination of metal ions like platinum and gold, leading to the formation of organometallic complexes.

Platinum-Acridine Complexes: The synthesis of platinum-acridine complexes often involves the reaction of a suitable platinum precursor with an acridine-containing ligand. For instance, dicationic platinum-acridine conjugates can be synthesized from neutral complexes like [PtCl₂(4,4´-R₂-2,2´-bpy)]. nih.gov In this process, one chloride ligand is abstracted using silver nitrate, creating a monoactivated platinum precursor. This intermediate is then reacted with an acridinium salt, such as an acridinylaminoethyl-dimethylthiourea (ACRAMTU), to form the final hybrid complex. nih.govgoogle.com These syntheses allow for the systematic modification of the non-leaving groups on the platinum center to tune the properties of the resulting complex. nih.gov

Gold-Acridine Complexes: A variety of gold(III)-acridine complexes have been synthesized, often utilizing N-heterocyclic carbene (NHC) ligands to bridge the gold center and the acridine moiety. nih.govuea.ac.uk A common synthetic route involves the preparation of an acridine-functionalized imidazolium (B1220033) salt, which serves as the precursor for the NHC ligand. nih.govuea.ac.uk This salt is then reacted with a gold(III) starting material, such as [AuCl₃(tht)] or [Au(μ-Cl)(C₆F₅)₂]₂, in the presence of a mild base like potassium carbonate, to generate the desired gold(III)-NHC complex. nih.gov The resulting complexes typically exhibit a square planar geometry around the gold center. nih.gov

Molecular Interaction Mechanisms of Acridin 3 Amine and Its Derivatives

Nucleic Acid Interaction Mechanisms

Acridin-3-amine and its derivatives primarily exert their effects through interactions with nucleic acids, including DNA and RNA. These interactions can occur through various modes, with DNA intercalation being the most extensively studied. The nature and strength of these interactions are significantly influenced by the substituents attached to the acridine (B1665455) ring system.

DNA Intercalation Processes

The intercalation of this compound derivatives into the DNA double helix is a complex process driven by a combination of forces. The planar acridine ring stacks between adjacent base pairs, leading to a distortion of the DNA structure, including unwinding and lengthening of the helix. farmaciajournal.comnih.gov This physical insertion disrupts the normal functioning of DNA, interfering with replication and transcription. ontosight.ai

The binding of this compound derivatives to DNA is an energetically favorable process, as evidenced by thermodynamic studies. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of these interactions. For a series of N-substituted acridine-9-amines, the Gibbs free energy change (ΔG) for DNA binding was found to be in the range of -6.75 to -7.51 kcal·mol⁻¹, indicating a spontaneous binding process. nih.gov The enthalpy change (ΔH) for these interactions ranged from -3.83 to -11.58 kcal·mol⁻¹, signifying that the binding is an enthalpy-driven process. nih.gov The entropic contribution (TΔS) varied from -4.83 to 3.68 kcal·mol⁻¹, suggesting that both favorable and unfavorable entropic changes can occur depending on the specific derivative. nih.gov

Studies on other acridine derivatives have also highlighted the exothermic nature of DNA intercalation. koreascience.kr For instance, the binding of proflavine, a 3,6-diaminoacridine, to DNA is characterized by a favorable enthalpy change, which is attributed to strong hydrogen bonding interactions. koreascience.kr The binding constants (K) for acridine derivatives with DNA typically range from 1 × 10⁴ to 1 × 10⁶ M⁻¹, which is characteristic of intercalating agents. researchgate.net A study on various thiazacridine and imidazacridine derivatives reported binding constants with calf thymus DNA (ctDNA) in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. mdpi.comresearchgate.net

The following table summarizes the thermodynamic parameters for the binding of selected acridine derivatives to DNA:

| Acridine Derivative | Binding Constant (Kb) (M-1) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) |

| N-substituted acridine-9-amines (range) | 102.59 - 105.50 | -6.75 to -7.51 | -3.83 to -11.58 | -4.83 to 3.68 |

| Proflavine-DNA | 6.19 x 104 | - | -11.81 (kJ.mol-1) | 51.01 (J.mol-1K-1) |

| Thiazacridine/Imidazacridine derivatives (range) | 1.46 x 104 - 6.01 x 104 | - | - | - |

The primary mode of interaction for many this compound derivatives is through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. farmaciajournal.com This is often referred to as base pair stacking. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy provide evidence for this intercalation. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum upon addition of DNA are indicative of intercalation. farmaciajournal.comnih.gov Fluorescence quenching of the acridine derivative in the presence of DNA also supports an intercalative binding mode. nih.gov

While intercalation is the dominant mechanism, some acridine derivatives may also interact with the grooves of the DNA helix. The substituents on the acridine ring play a crucial role in determining the preferred binding mode. For instance, bulky substituents may hinder intercalation and favor groove binding. tandfonline.com Some studies suggest that certain acridine derivatives can bind to the minor groove of DNA. instras.com The binding mode can also be influenced by the specific DNA sequence. For example, some acridine derivatives show a preference for G-C rich regions, while others may favor A-T rich sequences. koreascience.kracs.org

The nature and position of substituents on the this compound scaffold significantly impact its DNA binding affinity and selectivity. The presence of an amino group at the 3-position is often crucial for the biological activity of acridines. nih.gov

Electron-donating and withdrawing groups: The introduction of electron-withdrawing groups, such as a chlorine atom, into the acridine ring has been shown to increase both the DNA binding affinity and frameshift mutagenicity of 9-aminoacridine (B1665356) derivatives. tandfonline.com Conversely, the introduction of an electron-donating methyl group can reduce these activities. tandfonline.com

Side chains: The addition of side chains can enhance DNA binding. For example, a diethylaminoethylthio group at the 9-position of this compound enhances its solubility and potential as a DNA intercalator. Similarly, a morpholinopropyl group attached to the acridine-9-amine is thought to improve cell membrane permeability and bioavailability. ontosight.ai The length and composition of these side chains can modulate the binding affinity. Studies on acridine-imidazolidinone derivatives have shown that the binding constants decrease with increasing alkyl chain length on the imidazolidinone ring. mdpi.com

Lipophilicity: A strong correlation has been observed between the lipophilicity of 3,9-disubstituted acridines and their DNA binding constants. mdpi.com Increased lipophilicity generally leads to stronger binding. mdpi.com

The following table provides examples of how different substituents affect the DNA binding properties of acridine derivatives:

| Derivative | Substituent(s) | Effect on DNA Binding |

| 9-amino-2-chloroacridine | Chlorine at position 2 | Increased binding affinity |

| 9-amino-2-methylacridine | Methyl at position 2 | Reduced binding affinity |

| Acridine-imidazolidinone derivatives | Alkyl chains on imidazolidinone ring | Binding affinity decreases with increasing chain length |

| 3,9-disubstituted acridines | Phenylalkyl groups | Strong correlation between lipophilicity and binding constant |

Structural Elucidation of Intercalation Modes (e.g., Minor Groove Binding, Base Pair Stacking)

Interaction with RNA Structures

While the interaction of this compound and its derivatives with DNA is well-documented, their interaction with RNA is also a subject of investigation. The planar acridine core can intercalate into RNA duplexes, similar to its interaction with DNA, thereby disrupting RNA function. mdpi.com Acridine-peptide conjugates have been developed to enhance the affinity and specificity of binding to particular RNA structures, such as the boxB RNA. nih.gov In these conjugates, the acridine moiety can intercalate into the RNA stem, while the peptide portion provides additional specific interactions. nih.gov The presence of a 9-amino group and an electron-withdrawing group at the 3-position of the acridine can enhance its ability to act as an acid catalyst in RNA activation. acs.org

Interaction with G-Quadruplex DNA Structures

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. oup.commdpi.com These structures have emerged as attractive targets for anticancer drug design. Acridine derivatives have shown a remarkable ability to bind and stabilize G-quadruplexes. oup.commdpi.commdpi.com

The interaction typically involves the planar acridine ring stacking on top of the G-tetrads through π-π interactions. oup.comasm.org Side chains, often containing protonated amine groups at physiological pH, can interact with the grooves and loops of the G-quadruplex, further stabilizing the complex. oup.comnih.gov For example, 3,6,9-trisubstituted acridines have been identified as potent G-quadruplex ligands. oup.com

NMR and molecular dynamics studies have provided detailed insights into the binding of 9-aminoacridine derivatives to human telomeric G-quadruplex DNA. csic.es These studies have shown that the acridine moiety can intercalate between an adenine (B156593) and a G-tetrad, involving significant π-π stacking and hydrogen bonding interactions. csic.es The substituents on the 9-aminoacridine play a crucial role in determining the stability of the G-quadruplex complex. csic.es

Enzyme Inhibition Mechanisms

This compound and its related derivatives represent a significant class of compounds investigated for their diverse biological activities, which are largely attributed to their interactions with various biomolecular targets. rsc.org The planar, heterocyclic structure of the acridine core is a key feature that facilitates these interactions, particularly through mechanisms like intercalation into DNA and binding to the active or allosteric sites of enzymes. rsc.orgontosight.ai This leads to the inhibition of several crucial enzyme families, which is a primary focus of research for therapeutic applications.

The ability of acridine derivatives to function as anticancer agents is frequently linked to their role as inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgresearchgate.net These enzymes are vital for managing DNA topology during processes like replication and transcription, making them prime targets for chemotherapy. nih.gov Acridine derivatives can act as either topoisomerase poisons or catalytic inhibitors, disrupting the normal function of these enzymes. nih.govscirp.org

Acridine derivatives exhibit varied specificity and mechanisms in their inhibition of topoisomerases. Some derivatives show a preference for one enzyme over the other. For instance, certain 3,9-disubstituted acridines have demonstrated inhibitory activity against both human Topo I and Topo IIα that is approximately 20 times higher for Topo I. mdpi.com Molecular docking simulations suggest this specificity arises from different interaction modes; in the case of Topo I, the acridines appear to directly attack the binding pocket residues. mdpi.com

The mechanism of inhibition often involves acting as a "topoisomerase poison." researchgate.netresearchgate.net Poisons work by stabilizing the transient covalent complex formed between the topoisomerase and DNA, which prevents the enzyme from resealing the DNA strand break it creates. nih.gov This leads to an accumulation of DNA breaks, ultimately triggering cell death. Amsacrine, a well-known acridine derivative, was one of the first anticancer agents identified to function by poisoning topoisomerase II. mdpi.comresearchgate.net

In contrast, some derivatives act as catalytic inhibitors. These compounds interfere with the enzyme's function without trapping the DNA-enzyme complex. nih.goviiarjournals.org For example, they might prevent DNA from binding to the enzyme. iiarjournals.org Studies on 9-amino-3-phenylacridone derivatives suggest they could function as either catalytic inhibitors or non-intercalating Topo II poisons. scirp.org Interestingly, not all DNA-intercalating acridines inhibit topoisomerases; some 4-hydroxymethyl-3-aminoacridine derivatives were found to intercalate into DNA without interfering with Topo I or II activity, indicating that the mode of action can be complex and dependent on the specific substitutions on the acridine scaffold. acs.org

Topoisomerases manage the supercoiling of DNA by introducing temporary strand breaks to allow for relaxation and unwinding. nih.govmdpi.com Topoisomerase I creates single-strand breaks, while Topoisomerase II creates double-strand breaks. nih.gov By poisoning these enzymes, acridine derivatives effectively halt this process. The stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands. researchgate.net

For example, studies on acridine-thiosemicarbazone derivatives have shown they inhibit the ability of human Topo IIα to relax supercoiled plasmid DNA. nih.govmdpi.com By preventing the enzyme from completing its catalytic cycle, these inhibitors effectively block the process of DNA relaxation, which is essential for DNA replication and segregation, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com

Acridine derivatives are well-documented inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). rsc.orgspandidos-publications.com Inhibition of these enzymes increases acetylcholine levels, a key strategy in managing neurodegenerative diseases. mdpi.comcu.edu.eg The acridine derivative tacrine (B349632) was the first cholinesterase inhibitor approved for this purpose. spandidos-publications.comcu.edu.eg

The inhibitory mechanism involves the planar acridine ring system engaging in π–π stacking interactions with aromatic amino acid residues, such as Trp84 and Phe330, within the active site of the cholinesterase enzymes. rsc.orgspandidos-publications.commdpi.com This interaction blocks the substrate's access to the catalytic site. The efficacy and selectivity of inhibition can be finely tuned by modifying the substituents on the acridine core. nih.gov For example, certain triazole derivatives of acridone (B373769) show potent inhibition of both AChE and BChE, with docking studies confirming interactions with key residues like Phe330 and Trp84. rsc.org Similarly, a series of acridine derivatives featuring a 1,3,4-thiadiazole (B1197879) moiety were found to be highly selective and potent AChE inhibitors, with some compounds demonstrating greater potency than tacrine. nih.gov Kinetic studies of these particular derivatives revealed a mixed competitive/non-competitive inhibition mechanism. nih.gov

Table 1: Inhibitory Activity of Selected Acridine Derivatives against Cholinesterases

| Compound Type | Derivative Example | Target Enzyme | IC₅₀ (µM) | Source |

| Acridone-Triazole Hybrid | Compound 44g (4-Cl benzyl) | AChE | 7.31 | rsc.org |

| Acridone-Triazole Hybrid | Compound 44b (4-OCH₃ benzyl) | BChE | 11.55 | rsc.org |

| Acridine-Thiadiazole Hybrid | Compound 4i | AChE | 0.002 | nih.gov |

| Acridine-Thiadiazole Hybrid | Compound 4d | AChE | 0.006 | nih.gov |

| Reference Compound | Tacrine | AChE | 0.016 | nih.gov |

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a role in tumor cell invasion, metastasis, and angiogenesis. jppres.comresearchgate.netnih.gov While acridines have not been as extensively studied against APN as other scaffolds, recent research indicates their potential as inhibitors. jppres.com Most known APN inhibitors are either peptide-like structures or molecules containing a functional group, like a mercaptan, that coordinates with the essential zinc ion in the enzyme's active site. jppres.comresearchgate.net

An in silico study exploring the activity of amide-based acridine derivatives established their potential inhibitory activity against the APN protein. jppres.com Although detailed experimental data on the specific interactions of this compound derivatives with APN is limited, the general mechanism for inhibitors involves binding to the catalytic site, which contains the zinc ion, thereby blocking substrate access and enzymatic activity. jppres.commdpi.com

The tyrosine kinase family of enzymes is a critical regulator of cellular growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. jppres.comjppres.com Acridine derivatives have emerged as potent inhibitors of several key tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf. jppres.comjppres.comnih.gov

In silico studies have shown that 3-acridine amides exhibit strong binding affinities for multiple tyrosine kinases. jppres.com For instance, certain derivatives displayed higher binding affinity (more negative docking scores) for VEGFR2 than the known inhibitor sorafenib (B1663141), with interactions stabilized by hydrogen bonds within the protein's active site. jppres.com Similarly, high docking scores were observed for these derivatives against B-Raf and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). jppres.com

Experimentally, Acridine Yellow G, a 3,6-diaminoacridine derivative, was identified as a potent dual inhibitor of EGFR and Protein Kinase C (PKC) kinases. nih.gov In vitro kinase assays confirmed that it directly blocks EGFR kinase activity and shows dose-dependent inhibition of several PKC isoforms. nih.gov Other studies have identified acridine derivatives as multi-target inhibitors of kinases like Src and MEK. researchgate.net This polypharmacology, where a single compound hits multiple targets, is a promising strategy in cancer therapy. jppres.comjppres.com

Table 2: Inhibitory Activity of Selected Acridine Derivatives against Protein Kinases

| Derivative | Target Enzyme | Activity Type | Value | Source |

| Ligand 7 (Acridine-amide) | VEGFR2 | Docking Score | -10.031 kcal/mol | jppres.com |

| Sorafenib (Reference) | VEGFR2 | Docking Score | -9.184 kcal/mol | jppres.com |

| Ligand 6 (Acridine-amide) | B-RAF | Docking Score | -9.049 kcal/mol | jppres.com |

| Acridine Yellow G | PKCα | IC₅₀ | 4.94 µM | nih.gov |

| Acridine Yellow G | PKCβ | IC₅₀ | 5.02 µM | nih.gov |

| Acridine Yellow G | PKCδ | IC₅₀ | 8.54 µM | nih.gov |

| Acridine Yellow G | PKCζ | IC₅₀ | 9.60 µM | nih.gov |

Specificity and Mechanism of Topoisomerase Poisoning

Inhibition of Proteases (e.g., Cathepsin D, Plasmodium falciparum Plasmepsin-II)

Acridine derivatives have been identified as potent inhibitors of aspartic proteases, which are crucial enzymes in various physiological and pathological processes, including cancer progression and parasitic life cycles. Virtual screening of synthetic compound libraries has led to the identification of acridinyl derivatives that exhibit strong inhibitory activity against human Cathepsin D and Plasmodium falciparum Plasmepsin-II. ptfarm.plijfans.org

Enzyme inhibition assays have demonstrated that these compounds can inhibit these proteases at nanomolar concentrations. ptfarm.plijfans.org This potent inhibition highlights their potential as therapeutic agents. For instance, specific acridinyl derivatives have shown highly effective inhibition of both human Cathepsin D, an enzyme implicated in tumor cell invasion, and Plasmepsin-II, an essential enzyme for the malaria parasite Plasmodium falciparum. ptfarm.plnih.gov The antimalarial activity of some acridine derivatives is, in part, attributed to this inhibition of Plasmepsin II. ceon.rs

Table 1: Inhibition of Aspartic Proteases by Acridine Derivatives

| Target Enzyme | Inhibitor | IC₅₀ Value | Reference |

|---|---|---|---|

| Human Cathepsin D | Acridinyl Derivative | 0.5 ± 0.05 nM | nih.gov |

| Plasmodium falciparum Plasmepsin-II | Acridinyl Derivative | 0.13 ± 0.03 nM | nih.gov |

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Several acridine derivatives have been developed as inhibitors of PARP-1.

Novel phthalazinone acridine derivatives have been synthesized to function as dual inhibitors of both PARP-1 and topoisomerase enzymes. rhhz.net Certain compounds from this series demonstrated potent PARP-1 inhibitory activities alongside significant antiproliferative effects against various cancer cells. rhhz.net Similarly, benzimidazole (B57391) acridine derivatives have shown cytotoxic activity attributed to dual inhibition of PARP-1 and topoisomerase. researchgate.net The mechanism often involves enhancing the effects of DNA damage; for example, the acridine derivative 9-aminoacridine stimulates caspases that lead to the cleavage of PARP, a hallmark of apoptosis. nih.gov Acriflavine, another acridine derivative, has also been shown to promote apoptosis via PARP-1 cleavage. acs.org

Table 2: Acridine Derivatives as PARP-1 Inhibitors

| Derivative Class | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| Phthalazinone Acridines | Dual inhibition of PARP-1 and Topoisomerase | Antiproliferative activity, Apoptosis, S-phase arrest | rhhz.net |

| Benzimidazole Acridines | Dual inhibition of PARP and Topoisomerase | Cytotoxic activity | researchgate.net |

| 9-Aminoacridine | Stimulation of caspase-3/7 leading to PARP cleavage | Apoptosis, NF-κB inhibition | nih.gov |

| Acriflavine | Cleavage of PARP-1 | Apoptosis, Caspase activation | acs.org |

Modulation of Intracellular Signaling Pathways

Perturbation of DNA Replication and Transcription Processes

A primary mechanism of action for many acridine derivatives is their direct interaction with DNA. The planar, heterocyclic structure of the acridine molecule allows it to intercalate between the base pairs of the DNA double helix. researchgate.netif-pan.krakow.pl This physical insertion into the DNA structure disrupts its normal architecture and interferes with crucial cellular processes that rely on the DNA template. beilstein-journals.org

This intercalation can inhibit the function of enzymes essential for DNA replication and transcription, such as DNA polymerases and RNA polymerases. researchgate.netbeilstein-journals.org By disrupting these processes, acridine derivatives can effectively halt cell proliferation. researchgate.net For example, a platinum-acridine hybrid agent was found to cause a pronounced suppression of DNA replication, with the population of DNA-synthesizing cells being reduced by 75% after a 48-hour incubation period. acs.org Furthermore, some acridine compounds are known to inhibit topoisomerase enzymes, which are vital for resolving the DNA supercoiling that occurs during replication and transcription, further contributing to their antiproliferative effects. nih.gov

Mechanistic Basis of Cell Cycle Arrest

By disrupting DNA integrity and replication, acridine derivatives trigger cellular checkpoints that lead to cell cycle arrest, preventing damaged cells from progressing to mitosis. The specific phase of the cell cycle at which arrest occurs can vary depending on the specific derivative and cell type.

Studies have shown that acridine compounds can induce arrest at multiple phases. For instance, a platinum-acridine hybrid agent was observed to cause a robust S-phase arrest. acs.org A novel phthalazinone acridine derivative, compound 9a, also induced a prominent S-phase arrest in HCT116 cells. rhhz.net In contrast, other acridinone (B8587238) derivatives have been shown to promote cell cycle arrest in the G2/M phase. plos.orgresearchgate.net Additionally, some derivatives can increase the population of cells in the sub-G1 phase, which is indicative of apoptosis, or cause arrest in the G0/G1 phases. researchgate.netiiarjournals.org This ability to halt the cell cycle is a key component of their anticancer activity. iiarjournals.org

Initiation of Apoptotic Cascade Events

Acridine derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. iiarjournals.org This is often a direct consequence of the extensive DNA damage and cell cycle disruption they cause. The initiation of apoptosis involves a cascade of molecular events, primarily orchestrated by a family of proteases called caspases.

Multiple acridine compounds have been shown to activate this cascade. The process can be initiated through the mitochondrial (intrinsic) pathway, which involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. acs.orgmdpi.com For example, an acridine chalcone (B49325) was found to induce mitochondrial dysfunction, leading to the release of cytochrome c, the activation of effector caspases-3 and -7, and the subsequent cleavage of PARP, a substrate for these caspases. mdpi.com The activation of caspase-3 and its role in PARP cleavage is a common theme in the apoptotic mechanism of acridines like acriflavine. acs.org Some derivatives also activate initiator caspases, such as caspase-8. nih.gov The pro-apoptotic protein Bax, a target of the p53 tumor suppressor, has been shown to play an essential role in apoptosis induced by acridine derivatives. tandfonline.com

Interference with Specific Signaling Cascades (e.g., PI3K/AKT/mTOR, p53, NF-kappaB)

Beyond direct DNA damage, acridine-3-amine derivatives modulate several critical intracellular signaling pathways that control cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. The antimalarial drug quinacrine, an acridine derivative, has been reported to suppress tumor cell proliferation by inhibiting the AKT/mTOR signaling pathway. nih.gov The inhibition of the PI3K/AKT/mTOR pathway is a recognized mechanism contributing to the anticancer effects of various compounds, and acridines are no exception. mdpi.comarabjchem.org Dual-inhibition strategies, targeting both this pathway and autophagy, have been explored using acridine-like structures. mdpi.com

p53 Signaling Pathway: The p53 tumor suppressor protein is a master regulator of the cellular response to stress, including DNA damage. Many acridine derivatives, including 9-aminoacridine and quinacrine, are known to activate p53. if-pan.krakow.pltandfonline.com They achieve this by stabilizing the p53 protein through a mechanism that involves blocking its ubiquitination and subsequent degradation. if-pan.krakow.pltandfonline.com Notably, this activation is different from the canonical DNA-damage response as it does not require the phosphorylation of p53 at key sites like Ser15 or Ser20. if-pan.krakow.pltandfonline.com The resulting p53 activation is crucial for inducing apoptosis, often in a manner that depends on the pro-apoptotic p53 target gene, Bax. tandfonline.comaacrjournals.org

NF-kappaB (NF-κB) Signaling Pathway: The NF-κB pathway plays a significant role in inflammation and promoting cell survival by inhibiting apoptosis. google.com Several acridine derivatives have been shown to interfere with this pathway. Quinacrine can induce apoptosis partly through the suppression of NF-κB signaling. nih.gov 9-aminoacridine has also been identified as an inhibitor of NF-κB. nih.gov This inhibition of a key pro-survival pathway further sensitizes cancer cells to the apoptotic effects of the compounds. nih.govresearchgate.net

Spectroscopic and Photophysical Characterization in Research

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For acridin-3-amine and related acridine (B1665455) compounds, UV-Vis spectroscopy reveals crucial information about their interactions with biomolecules and the influence of their immediate chemical environment.

Hypochromic and Bathochromic Effects in Biomolecular Binding Studies

When acridine derivatives interact with biological macromolecules such as DNA, characteristic changes in their UV-Vis absorption spectra are often observed. These changes, namely hypochromism and bathochromism, are indicative of specific binding modes. Hypochromism refers to a decrease in the molar absorptivity, while bathochromism, or a red shift, is a shift of the absorption maximum to a longer wavelength.

The intercalation of the planar acridine ring between the base pairs of DNA is a common binding mode that leads to both hypochromic and bathochromic effects. mdpi.comfarmaciajournal.com This is attributed to the π-π stacking interactions between the aromatic system of the acridine derivative and the DNA base pairs. mdpi.com The extent of these spectral shifts can provide insights into the strength and nature of the interaction. For instance, studies on acridine-thiosemicarbazone derivatives have shown significant hypochromic effects upon binding to calf thymus DNA (ctDNA), suggesting a strong interaction. mdpi.commdpi.com The binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from the changes in absorbance intensity. mdpi.comnih.gov Calculated Kb values for some acridine-thiosemicarbazone derivatives have been found to be in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for ctDNA. mdpi.com In some cases, a hypsochromic shift (blue shift) has been observed, suggesting alternative binding modes like groove binding or electrostatic interactions. nih.gov

| Acridine Derivative Type | Observed Spectral Shift with DNA | Binding Constant (Kb) Range with ctDNA | Reference |

| Acridine-Thiosemicarbazone | Hypochromism and Bathochromism/Hypsochromism | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | mdpi.commdpi.com |

| Thiazacridine/Imidazacridine | Hypochromism and Bathochromism | 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹ | nih.govresearchgate.net |

| 3,9-Disubstituted Acridines | Not specified | 2.81–9.03 × 10⁴ M⁻¹ | mdpi.com |

Influence of Solvent Polarity and pH on Electronic Transitions

The electronic transitions of acridine derivatives are sensitive to the polarity of the surrounding solvent. researchgate.netacs.org Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. rsc.org Generally, an increase in solvent polarity can stabilize the excited state, resulting in a red shift of the absorption band. acs.orgrsc.org This phenomenon, known as solvatochromism, is a valuable property for using these compounds as environmental probes.

The pH of the solution also plays a critical role in the electronic absorption of this compound and its analogs. Protonation or deprotonation of the acridine nitrogen or the amino group can significantly alter the electronic structure and, consequently, the absorption spectrum. rsc.orgresearchgate.net For example, the protonation of the acridine nitrogen is often the most favored process and can lead to substantial changes in the absorption spectrum, sometimes resulting in the appearance of new absorption bands. researchgate.net This pH-dependent behavior allows these compounds to be used as pH sensors. rsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state properties of molecules. For this compound derivatives, fluorescence studies are instrumental in understanding their photophysical behavior and exploring their applications in sensing and imaging.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ) and lifetime (τ) are key parameters that characterize the emission properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For acridine derivatives, these parameters are highly dependent on the molecular structure and the environment. For instance, acridonylalanine, a fluorescent unnatural amino acid, exhibits a high quantum yield and a long fluorescence lifetime in water. In contrast, some amino-isocyanoacridines have low quantum yields in water. researchgate.net The fluorescence lifetime of acridine itself shows significant variation with pH, with the protonated and deprotonated forms having distinct lifetimes. researchgate.net For example, the protonated form of acridine has a reported fluorescence lifetime of approximately 31-33 ns, while the deprotonated form has a much shorter lifetime of around 3.4 ns. rsc.orgresearchgate.net

| Compound/Condition | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Acridonylalanine in water | High | Long | |

| Protonated Acridine | - | ~31-33 ns | rsc.orgresearchgate.net |

| Deprotonated Acridine | - | ~3.4 ns | rsc.org |

| Acridine Orange bound to DNA | Increases with P/D ratio | Increases with P/D ratio | nih.gov |

| Proflavine bound to DNA | - | Shows a minimum around P/D=10 | nih.gov |

Quenching Mechanisms upon Molecular Interactions

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms upon interaction with other molecules (quenchers). These mechanisms include static quenching, dynamic (collisional) quenching, and energy transfer. researchgate.netresearchgate.net

In the context of this compound derivatives, fluorescence quenching is often observed upon interaction with biomolecules or other analytes. For example, the interaction of some acridine derivatives with ctDNA leads to fluorescence quenching, which can be used to determine binding constants. mdpi.commdpi.com The mechanism of quenching can be elucidated by analyzing the Stern-Volmer plots and by performing time-resolved fluorescence measurements. researchgate.net A static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, has been reported for the interaction of some acridine derivatives with DNA and other molecules. researchgate.netmdpi.com In some cases, a combination of static and dynamic quenching mechanisms may be at play. researchgate.net

Solvatofluorochromic Behavior and Sensing Applications

Solvatofluorochromism is the phenomenon where the fluorescence emission spectrum of a compound is dependent on the polarity of the solvent. This property arises from the differential stabilization of the ground and excited states by the solvent. Acridine derivatives often exhibit significant solvatofluorochromism, with their emission bands shifting to longer wavelengths (red shift) as the solvent polarity increases. acs.org

This pronounced solvatofluorochromic effect makes these compounds valuable as fluorescent probes for sensing the polarity of their microenvironment. nih.gov For example, they can be used to study the polarity of biological membranes or the interior of cells. mdpi.com The sensitivity of their fluorescence to the environment has led to the development of acridine-based fluorescent chemosensors for the detection of various analytes, including ions and small molecules. mdpi.com The interaction with the analyte can induce a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. mdpi.com

Circular Dichroism Spectroscopy for Conformational Changes in Biomolecules

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in biomolecules, such as proteins and nucleic acids, upon interaction with ligands like this compound. core.ac.ukunivr.it This method measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of chiral molecules. univr.itlibretexts.org While this compound itself is achiral and thus does not produce a CD signal, its binding to a chiral biomolecule can induce a CD signal in the absorption region of the acridine chromophore. mdpi.com Conversely, the binding event can perturb the intrinsic CD spectrum of the biomolecule, providing information about conformational changes. core.ac.ukunivr.it

When this compound derivatives interact with DNA, changes in the CD spectrum of DNA are often observed. For instance, the interaction of some 3,9-disubstituted acridines with calf thymus DNA (ctDNA) resulted in an increase in the ellipticity of the positive band and a decrease in the negative band of the ctDNA spectrum. mdpi.com Such alterations can indicate a shift in the DNA conformation, for example, from the canonical B-form to an A-form, which can be caused by the intercalation of the acridine ring between DNA base pairs. mdpi.comcreative-proteomics.com The appearance of isoelliptic points in CD titration experiments suggests a single, well-defined binding event. mdpi.com

The study of oligo-α-thymidylates linked to an acridine derivative demonstrated that binding to complementary sequences like poly(rA) and poly(dA) causes significant changes in the induced CD signal of the acridine ring. nih.gov This induced circular dichroism provides a means to study the binding mode and affinity of these ligands. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives and for probing their interactions with biological targets.

Structural Elucidation of this compound Derivatives

¹H and ¹³C NMR spectroscopy are routinely used to confirm the chemical structures of newly synthesized this compound derivatives. mdpi.comphotonics.ruscielo.brtandfonline.com Chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular framework. For instance, in the ¹H NMR spectrum of a 3,9-disubstituted acridine, characteristic signals for the acridine protons can be assigned. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment, especially for complex derivatives or in cases where multiple isomers could be formed. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, offering insights into the three-dimensional structure and conformation of the molecule. photonics.rumdpi.com

Below is a table showcasing representative NMR data for an this compound derivative.

| Derivative | Technique | Solvent | Observed Chemical Shifts (δ) in ppm |

| N-{9-[(4-Bromophenyl)amino]acridin-3-yl}-3-(pyrrolidin-1-yl)propanamide | ¹H NMR | Methanol-d4 | 8.68 (d, J = 2.2 Hz, 1H; H4) |

| 2,4,5,7-tetranitro-9-aminoacridine | ¹H NMR | DMSO-d6 | 9.03 (d, 2H, J 2.3 Hz, CH), 9.73 (d, 2H, J 2.3 Hz, CH), 10.02 (s, 2H, NH₂) |

| 2,4,5,7-tetranitro-9-aminoacridine | ¹³C NMR | DMSO-d6 | 113.5, 120.5, 125.2, 140.0, 143.4, 147.3, 157.2 |

This table presents a selection of reported NMR data for illustrative purposes. mdpi.comscielo.br

Probing Ligand-Target Interactions (e.g., Chemical Shift Perturbations)

NMR titration experiments are a powerful method to study the binding of this compound derivatives to their biological targets, such as DNA or proteins. nih.govresearchgate.net By monitoring the changes in the NMR spectrum of the target molecule (or the ligand) upon addition of the other component, information about the binding site, affinity, and the conformation of the complex can be obtained. utexas.eduresearchgate.net

Chemical Shift Perturbations (CSPs) are changes in the chemical shifts of nuclei upon ligand binding. nih.gov These perturbations are highly sensitive to the local electronic environment and can pinpoint the specific atoms involved in the interaction. researchgate.net For example, when an this compound derivative binds to DNA, the imino proton signals of the DNA in the ¹H NMR spectrum often show significant changes, indicating the mode of interaction, such as intercalation between specific base pairs. nih.govpnas.org Titration of a 5-methylacridine-4-carboxamide derivative into a DNA duplex model showed a decrease in the intensity of the G2 imino proton signal, suggesting a preferred interaction at that site. nih.gov Similarly, CSPs in the ligand's spectrum upon binding can reveal which parts of the molecule are in close contact with the target. biorxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectra of aminoacridines show characteristic stretching vibrations for N-H bonds, typically in the region of 3200-3400 cm⁻¹. researchgate.net For example, the IR spectrum of 2,4,5,7-tetranitro-9-aminoacridine displays bands at 3371, 3283, and 3236 cm⁻¹, which can be attributed to N-H stretching modes. scielo.br The position of these bands can indicate the presence of the amino tautomeric form. researchgate.net Other characteristic bands in the IR spectrum include those for C=N and C=C stretching vibrations within the acridine ring system. ub.edu

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) have been used to obtain high-sensitivity vibrational spectra of aminoacridines, allowing for the analysis of very small quantities of material. americanlaboratory.com

X-ray Diffraction Analysis of this compound Crystal Structures and Complexes

The crystal structure of a palladium complex of 9-aminoacridine (B1665356) revealed that the acridine ligand binds to the metal in a bidentate fashion. ub.edu X-ray analysis of N-(3,5-dimethoxyphenyl)acridin-9-amine confirmed the molecular structure and showed that the molecule is slightly planar. benthamopenarchives.com In another study, the crystal structure of a complex between a bis(9-aminoacridine-4-carboxamide) derivative and a DNA duplex showed the acridine chromophores intercalated at the CG steps. rcsb.org

The data obtained from X-ray diffraction, such as crystallographic parameters, provide a fundamental understanding of the molecule's geometry and intermolecular interactions in the crystalline state, including hydrogen bonding and π-π stacking. mdpi.com

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 6,14-diamino-3,4,11,12-tetramethoxy-7-phenyl-7,8-dihydroquinolino[2,3-a]acridine | Triclinic | P-1 | a = 1.06168 Å, b = 1.16951 Å, c = 1.6020 Å, α = 71.380°, β = 77.686°, γ = 66.743° |

| Acridine-2,4-dihydroxybenzaldehyde cocrystal (2:1) | Monoclinic | P2₁ | Not explicitly stated in the provided text, but noted as noncentrosymmetric. |

| [Pd(9AA)(μ-Cl)]₂ · 2DMF | Data not available | Data not available | Data not available |

This table summarizes available crystallographic data for selected acridine derivatives and complexes. tandfonline.comub.edumdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For acridin-3-amine and its derivatives, these methods elucidate the electronic characteristics that govern their chemical and biological activities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. bnmv.ac.in It is widely employed for geometry optimization and modeling of acridine (B1665455) derivatives, proving successful in computing their physicochemical properties. bnmv.ac.in Common approaches involve using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) to achieve a balance between accuracy and computational cost. bnmv.ac.innih.gov DFT calculations can suggest the existence of different tautomeric forms, such as the amine-imine tautomerism in aminoacridine derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net This method is crucial for predicting electronic absorption and emission spectra. acs.orgscielo.br For instance, TD-DFT calculations have been used to simulate the UV-Vis absorption spectra of N-(Heterocyclic)-9-aminoacridine derivatives, and the results have been compared with experimental data. researchgate.net The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarized Continuum Model (PCM), is critical for accurately predicting spectroscopic properties. scielo.bracs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties. physchemres.orgresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap suggests the molecule is more reactive. In studies of acridine derivatives, FMO analysis helps to explain internal charge transfer (ICT) phenomena within the molecules. researchgate.net For example, in N-(Heterocyclic)-9-aminoacridine derivatives, the electron density in the HOMO is often localized on the heterocyclic amine substituent, while the LUMO is distributed over the acridine moiety, indicating a charge transfer from the donor to the acceptor part of the molecule upon excitation. researchgate.net

Table 1: Example of Calculated FMO Properties for an Acridine Derivative This table presents representative data for an acridine derivative as found in the literature to illustrate the concept.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.7861 |

| ELUMO | -1.7432 |

| HOMO-LUMO Gap (ΔE) | 4.0429 |

Data sourced from a theoretical study on an acridinedione derivative. iucr.org

Theoretical methods are highly effective in predicting the spectroscopic properties of molecules. TD-DFT calculations can simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.netscielo.br Studies on 9-aminoacridine (B1665356) derivatives show that the calculated spectra can accurately reproduce experimental findings, including the characteristic absorption bands of the acridine core and the charge-transfer bands. researchgate.netphotonics.ru

Beyond spectroscopy, DFT is used to calculate various global chemical reactivity descriptors. These descriptors quantify different aspects of a molecule's reactivity. bnmv.ac.inresearchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Computational studies on acridine derivatives have calculated these descriptors to understand their reactivity and stability. bnmv.ac.innih.govresearchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors This table presents representative data for an acridine derivative to illustrate the concept.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.7861 |

| Electron Affinity (A) | -ELUMO | 1.7432 |

| Electronegativity (χ) | (I+A)/2 | 3.7646 |

| Chemical Hardness (η) | (I-A)/2 | 2.0214 |

| Softness (S) | 1/(2η) | 0.2473 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.5061 |

Values calculated based on FMO data from a theoretical study on an acridinedione derivative. iucr.org

Acridine and its amino derivatives are basic compounds that can be protonated in acidic environments. wikipedia.org Theoretical studies are crucial for understanding how protonation alters the electronic properties of these molecules. acs.orgrsc.org Protonation can occur at either the heterocyclic nitrogen of the acridine ring or the exocyclic amino group. researchgate.net

Quantum chemical calculations show that protonation significantly impacts the molecule's electronic structure, charge distribution, and intermolecular interactions. rsc.orgrsc.org For example, upon protonation of the acridine nitrogen, the electron density distribution is altered, which can stabilize the crystal structure through enhanced hydrogen bonding. rsc.org This change also affects the molecule's spectroscopic properties, often causing a significant red-shift (bathochromic shift) in the absorption spectrum. photonics.ru DFT calculations have been employed to determine the relative energies of different protonated species, predicting the most likely site of protonation. In many aminoacridine derivatives, protonation of the acridine nitrogen is found to be energetically more favorable than protonation of the amino group. researchgate.net

Prediction of Spectroscopic Properties and Chemical Reactivity Descriptors

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used to study the interactions of acridine derivatives with biological targets.

For this compound and related compounds, molecular docking simulations are used to predict their binding modes with targets such as DNA, topoisomerases, and various enzymes like kinases and cholinesterases. nih.govjppres.commdpi.com The planar tricyclic acridine scaffold is well-suited for intercalation between the base pairs of DNA, an interaction driven by π-π stacking. nih.gov

Docking studies provide detailed information about the specific interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Electrostatic Interactions: Result from the attraction or repulsion of charged groups.

These simulations can predict binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential drug candidates. jppres.com For example, docking studies of amide-based acridine derivatives against targets like VEGFR2 and B-Raf have identified key amino acid residues involved in binding and have shown strong hydrogen bonding and hydrophobic interactions. jppres.com Similarly, simulations with topoisomerase enzymes have suggested different binding modes for acridine derivatives, helping to explain their inhibitory mechanisms. mdpi.com

Table 3: Example of Molecular Docking Results for Acridine Derivatives with Protein Targets This table presents representative data for acridine derivatives from various studies to illustrate the concept.

| Ligand (Acridine Derivative) | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Amide-Acridine Derivative 7 | VEGFR2 | -9.813 | Leu838, Asp1044, Glu883 |